molecular formula C16H14ClN3O2 B2556400 1-(2-Chlorophenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1351590-85-6

1-(2-Chlorophenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Cat. No. B2556400
CAS RN: 1351590-85-6
M. Wt: 315.76
InChI Key: JUKXTQYAIVJKRW-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure, which allows it to interact with various biochemical pathways in the body. In

Scientific Research Applications

Synthesis and Biological Activity

  • Isoquinoline Derivatives for Tyrosinase Inhibition : A study on the synthesis of isoquinoline urea/thiourea derivatives revealed their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Among the synthesized compounds, certain derivatives showed significant activity, indicating potential applications in treatments targeting hyperpigmentation disorders (Genc et al., 2014).

  • Antimicrobial Applications : New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities. Several compounds exhibited promising activity against various bacterial strains, suggesting potential utility in developing new antimicrobial agents (Patel & Shaikh, 2011).

Environmental Remediation

  • Electro-Fenton Degradation : The degradation of antimicrobials triclosan and triclocarban was achieved through electro-Fenton systems, highlighting the potential of advanced oxidation processes in treating water contaminated with hazardous organic compounds. This study demonstrates the broader applicability of such techniques for environmental cleanup efforts (Sirés et al., 2007).

Chemical Synthesis Methodologies

  • Efficient Assembly Techniques : Research on the generation of 1-(isoquinolin-1-yl)ureas via a three-component reaction of 2-alkynylbenzaldoxime, carbodiimide, and electrophile under mild conditions demonstrated a novel approach for constructing complex urea derivatives, facilitating the exploration of new compounds with potential pharmaceutical applications (Ye et al., 2011).

  • Novel Synthetic Pathways : Another study presented a new methodology for preparing 3,4-dihydroisoquinolin-1(2H)-one derivatives, important structures for isoquinoline alkaloids. This method provides a basis for the synthesis of diverse bioactive molecules, expanding the toolkit available for medicinal chemistry research (Mujde et al., 2011).

properties

IUPAC Name

1-(2-chlorophenyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-13-3-1-2-4-14(13)20-16(22)19-11-6-5-10-7-8-18-15(21)12(10)9-11/h1-6,9H,7-8H2,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKXTQYAIVJKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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